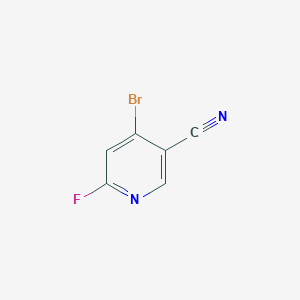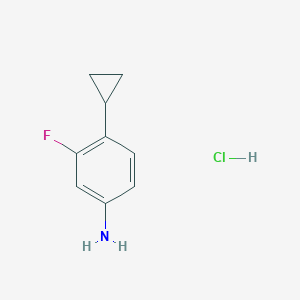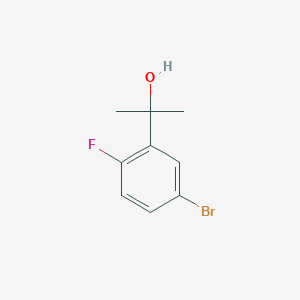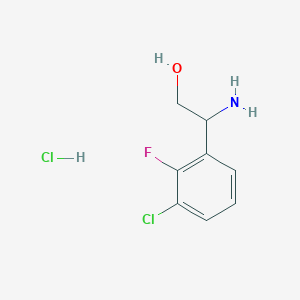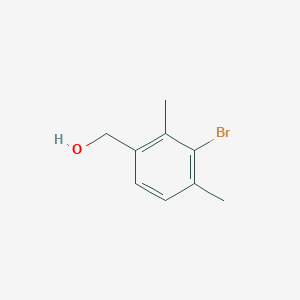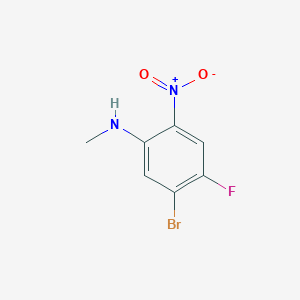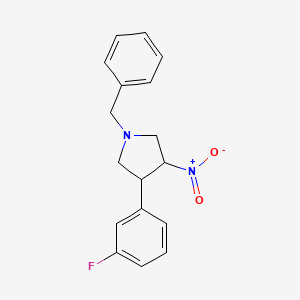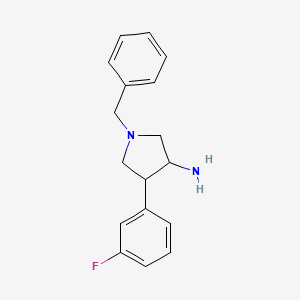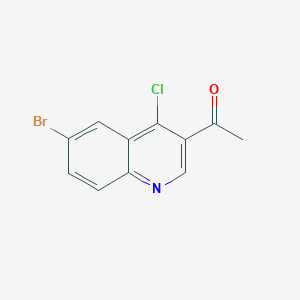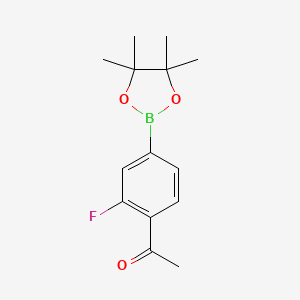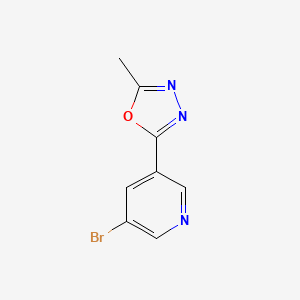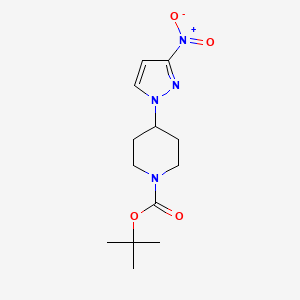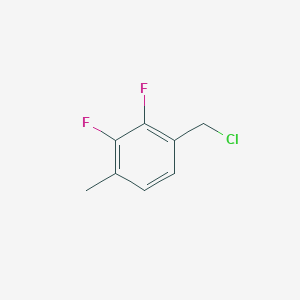
Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-
Vue d'ensemble
Description
“Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-” is a derivative of benzene, which is a cyclic hydrocarbon with a chemical formula C6H6 . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . The specific compound you’re asking about has additional chloromethyl, difluoro, and methyl groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of benzene involves the formation of three delocalized π – orbitals spanning all six carbon atoms . The specific compound “Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-” would have additional chloromethyl, difluoro, and methyl groups attached to the benzene ring .Chemical Reactions Analysis
Benzene undergoes various types of reactions including electrophilic substitution reactions . It can also add hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts . The specific compound “Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-” would likely undergo similar types of reactions, but the presence of the chloromethyl, difluoro, and methyl groups could influence the reactivity of the molecule.Physical And Chemical Properties Analysis
Benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . The specific physical and chemical properties of “Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-” would likely be influenced by the presence of the chloromethyl, difluoro, and methyl groups.Applications De Recherche Scientifique
Electrophilic Aromatic Substitution and Halogenation
Benzene derivatives, including those with bulky alkyl groups, are effectively iodinated using activators like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), introducing iodine atoms at electron-rich and less hindered positions on the benzene ring. This process is crucial for further chemical manipulations and syntheses (Stavber, Kralj, & Zupan, 2002).
Cyclodextrin Functionalization
Chloromethylated benzene derivatives are used as capping reagents for the preparation of cyclodextrin derivatives, enhancing the production of functionalized cyclodextrins. This process opens new avenues for the synthesis of a wide range of functionalized cyclodextrins, which are useful in various biochemical applications (Armspach et al., 2005).
Aromatic Substitution Reactions
Studies on the chloromethylation of benzene and alkylbenzenes with chloromethyl ethers and derivatives reveal mechanisms and preparative techniques for the chloromethylation process, critical for producing a variety of chemical compounds (Olah, Beal, & Olah, 1976).
Organometallic Catalysis
Modification of benzene derivatives, such as 1,3-bis[(dimethylamino)methyl]benzene, to accommodate perfluoro alkyl chains and their conversion into nickel- and platinum-chloride derivatives is important for homogeneous catalysis. These compounds have applications in various chemical reactions and can be used as model compounds in fluorous biphase systems (Kleijn et al., 1998).
Phthalocyanine Synthesis
Displacement reactions involving chloromethylated benzene derivatives are key in synthesizing metallo-phthalocyanines. These processes are crucial for creating molecules with enhanced solubility and reduced aggregation in solution, relevant in dye and pigment industries (Bayar, Dinçer, & Gonca, 2009).
Epigenetic Effects
Studies on benzene and its metabolites, including chloromethylated derivatives, have shown impacts on global DNA methylation in human cells. Understanding the epigenetic mechanisms of these compounds is crucial in assessing their carcinogenic potential (Hu et al., 2014).
Safety And Hazards
Benzene is known to be harmful to the eyes, skin, airway, nervous system, and lungs . It can cause blood cancers like leukemia . The specific safety and hazards associated with “Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-” would likely be influenced by the presence of the chloromethyl, difluoro, and methyl groups, and appropriate safety precautions should be taken when handling this compound.
Propriétés
IUPAC Name |
1-(chloromethyl)-2,3-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJHUIXRYSKPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



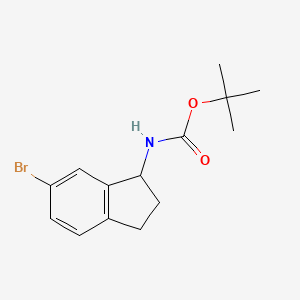
![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)
